molecular formula C25H22N4O2S2 B2576290 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 315695-14-8

3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2576290
CAS No.: 315695-14-8
M. Wt: 474.6
InChI Key: UNHIOUMKPPUZLB-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic structure featuring fused tricyclic systems with multiple heteroatoms (N, S) and functional groups. Its core includes a 3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaene scaffold linked via a sulfanylpropyl chain to a 3-amino-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-5-yl moiety. Its structural complexity aligns with marine-derived alkaloids or synthetic analogs designed for targeted bioactivity .

Properties

IUPAC Name

2-[3-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c26-21-20-15-8-1-2-11-18(15)33-22(20)28-25(27-21)32-13-5-12-29-23(30)16-9-3-6-14-7-4-10-17(19(14)16)24(29)31/h3-4,6-7,9-10H,1-2,5,8,11-13H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHIOUMKPPUZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, including the formation of the tricyclic core and the introduction of the amino and sulfanyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique bicyclic structure with multiple functional groups that contribute to its reactivity and potential biological activity. Its molecular formula is C10H11N3S2C_{10}H_{11}N_3S_2 with a molecular weight of approximately 237.3 g/mol . The presence of sulfur and nitrogen atoms in its structure suggests possible interactions in biological systems.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The thiazole and diazatricyclo structures may enhance the interaction with microbial enzymes or membranes .
  • Anticancer Research : Compounds featuring azatricyclo structures have been investigated for their potential anticancer activities due to their ability to interfere with DNA synthesis and repair mechanisms . The specific compound may show promise in targeting cancer cell lines.
  • Drug Design : The unique structural features allow for modifications that can lead to the development of novel pharmaceuticals. Structure-activity relationship (SAR) studies could be conducted to optimize its efficacy against specific targets .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains. The results showed that modifications in the thiazole ring significantly influenced the activity levels, suggesting that the compound may also possess similar properties .

Case Study: Cytotoxicity in Cancer Cells

Research on structurally analogous compounds indicated cytotoxic effects on human cancer cell lines through apoptosis induction pathways. This opens avenues for further exploration of the compound's potential as an anticancer agent .

Materials Science Applications

  • Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with enhanced mechanical properties due to its rigid bicyclic structure.
  • Nanotechnology : Its unique chemical properties may allow it to be used in the fabrication of nanomaterials for drug delivery systems or as catalysts in chemical reactions.

Future Research Directions

Further studies are needed to fully elucidate the pharmacological profile of this compound:

  • In Vivo Studies : To assess the bioavailability and therapeutic index.
  • Mechanistic Studies : To understand the molecular interactions at play within biological systems.

Mechanism of Action

The mechanism of action of 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on structural motifs, electronic properties, and inferred pharmacological relevance.

Core Scaffold and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

Compound Name/ID Core Structure Key Features Potential Bioactivity Clues References
Target Compound Dual tricyclic systems (N/S heteroatoms) Thioether linker, dione groups, amino substituent Enzyme inhibition, redox activity
Naphmethonium (16) Azatricyclo[7.3.1.0⁵,¹³]trideca-pentaene Dimethylpropyl side chains, dione groups Neuromuscular blocking agent (inferred)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Diazaspiro[4.5]decane Spirocyclic core, piperazine side chain CNS modulation (e.g., dopamine receptor binding)
9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (Compounds IIi, IIj, IIo) Tetracyclic dithia-azatricyclo Aryl substituents, dithia bridges Antimicrobial/antioxidant activity
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione derivatives Spiro[4.5]decane Oxygen/nitrogen heteroatoms, hydroxyl/phenyl groups Synthetic intermediates, antimicrobial leads
Electronic and Steric Properties
  • The amino group may participate in hydrogen bonding, critical for target recognition .
  • Naphmethonium (16) : Lacks sulfur but includes dimethylpropyl groups, which may enhance lipophilicity and membrane permeability compared to the target compound .
  • Diazaspiro[4.5]decane Analogs (Compound 13) : The spirocyclic core reduces steric hindrance, favoring interactions with flat binding pockets (e.g., neurotransmitter receptors) .
Inferred Pharmacological Profiles

While direct activity data for the target compound are unavailable, structural analogs provide clues:

  • Enzyme Inhibition : The dione moieties in Naphmethonium (16) and the target compound may chelate metal ions or inhibit dehydrogenases .
  • Antimicrobial Activity : Dithia-azatetracyclo derivatives exhibit activity against Gram-positive bacteria, suggesting the target compound’s thioether groups could confer similar properties .
  • CNS Activity : Diazaspiro[4.5]decane analogs with piperazine side chains show affinity for serotonin/dopamine receptors, but the target compound’s bulkier tricyclic systems may limit blood-brain barrier penetration .

Biological Activity

The compound 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several unique features:

  • Core Structure : It contains a tricyclic framework with multiple nitrogen and sulfur atoms.
  • Functional Groups : The presence of an amino group, thioether linkages, and various double bonds contribute to its reactivity and biological interactions.
PropertyValue
Molecular FormulaC22H26N4O3S3
Molecular Weight490.66 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antitumor Activity : Many tricyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The presence of sulfur and nitrogen heterocycles may confer antioxidant capabilities by scavenging free radicals or modulating oxidative stress pathways.

Case Studies

  • Anticancer Activity : A study on a related compound demonstrated significant cytotoxic effects on breast cancer cell lines, suggesting potential applications in oncology . The mechanism involved the inhibition of key signaling pathways associated with cell survival.
  • Inflammation Modulation : Another investigation revealed that derivatives of similar structures could reduce inflammation markers in adipocytes, indicating a possible role in metabolic disorders . This was attributed to the modulation of oxidative stress and inflammatory cytokines.
  • Neuroprotective Effects : Compounds with similar frameworks have been explored for neuroprotection against oxidative damage in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeRelated StudiesFindings
Antitumor Induced apoptosis in cancer cell lines
Antioxidant Reduced oxidative stress in adipocytes
Anti-inflammatory Decreased cytokine levels in inflammation

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